molecular formula C21H18N2O B11831754 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile CAS No. 1256584-82-3

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

Cat. No.: B11831754
CAS No.: 1256584-82-3
M. Wt: 314.4 g/mol
InChI Key: SIMAULNZUUJKDX-UHFFFAOYSA-N
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Description

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile is a chemical compound known for its significant role in medicinal chemistry, particularly as an anaplastic lymphoma kinase (ALK) inhibitor. This compound is structurally characterized by its benzo[b]carbazole core, which is a fused tricyclic system, and is known for its potential therapeutic applications, especially in oncology .

Preparation Methods

The synthesis of 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable aldehyde.

    Cyclization: The intermediate formed undergoes cyclization to form the benzo[b]carbazole core.

    Functional Group Modifications:

Industrial production methods often involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile involves the inhibition of ALK tyrosine kinase. By binding to the ATP-binding site of ALK, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other ALK inhibitors, 9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile exhibits unique structural features that contribute to its high selectivity and potency. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and therapeutic potential.

Properties

CAS No.

1256584-82-3

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C21H18N2O/c1-4-12-6-8-16-15(9-12)19(24)18-14-7-5-13(11-22)10-17(14)23-20(18)21(16,2)3/h5-10,23H,4H2,1-3H3

InChI Key

SIMAULNZUUJKDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(C3=C(C2=O)C4=C(N3)C=C(C=C4)C#N)(C)C

Origin of Product

United States

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